molecular formula C16H12N2S B1331342 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine CAS No. 299438-56-5

4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine

Cat. No.: B1331342
CAS No.: 299438-56-5
M. Wt: 264.3 g/mol
InChI Key: ILZSNYCMULKIOG-UHFFFAOYSA-N
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Description

4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that combines a fluorene moiety with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 9H-fluoren-2-yl derivatives with thiazole precursors. One common method involves the condensation of 9H-fluoren-2-yl isocyanate with thioamides under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine is unique due to its combined fluorene and thiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific fluorescence characteristics and biological activity .

Properties

IUPAC Name

4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S/c17-16-18-15(9-19-16)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8-9H,7H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZSNYCMULKIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353090
Record name 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299438-56-5
Record name 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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